molecular formula C14H11F3N2 B3039798 N-(1-pyridin-2-ylethylidene)-2-(trifluoromethyl)aniline CAS No. 133671-36-0

N-(1-pyridin-2-ylethylidene)-2-(trifluoromethyl)aniline

Cat. No.: B3039798
CAS No.: 133671-36-0
M. Wt: 264.25 g/mol
InChI Key: PFQDYOQNGKUCPA-UHFFFAOYSA-N
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Description

N-(1-pyridin-2-ylethylidene)-2-(trifluoromethyl)aniline (CAS 133671-36-0) is a heterocyclic imine compound with the molecular formula C14H11F3N2 . This chemical building block incorporates both a pyridine ring and a trifluoromethyl group, two motifs of significant interest in modern chemical research . Pyridine derivatives are extensively investigated for their diverse biological properties, including potential antimicrobial and antiviral activities, making them valuable scaffolds in medicinal chemistry and drug discovery . Furthermore, structurally related 2-iminopyridine compounds have demonstrated important applications as ligands in the development of nickel-based catalysts for ethylene oligomerization and polymerization . The presence of the strong electron-withdrawing trifluoromethyl group can significantly influence the electronic properties, metabolic stability, and biomolecular affinity of a compound, a feature widely exploited in the design of agrochemicals and pharmaceuticals . This product is offered as a high-quality research chemical for use in chemical synthesis, catalyst development, and material science. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-pyridin-2-yl-N-[2-(trifluoromethyl)phenyl]ethanimine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3N2/c1-10(12-7-4-5-9-18-12)19-13-8-3-2-6-11(13)14(15,16)17/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFQDYOQNGKUCPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NC1=CC=CC=C1C(F)(F)F)C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-pyridin-2-ylethylidene)-2-(trifluoromethyl)aniline typically involves the condensation reaction between 2-(trifluoromethyl)aniline and 2-acetylpyridine. The reaction is usually carried out in the presence of a suitable catalyst, such as an acid or base, under controlled temperature and pressure conditions. The reaction can be represented as follows:

[ \text{2-(trifluoromethyl)aniline} + \text{2-acetylpyridine} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-pyridin-2-ylethylidene)-2-(trifluoromethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.

Major Products

    Oxidation: Formation of this compound oxides.

    Reduction: Formation of N-(1-pyridin-2-ylethyl)-2-(trifluoromethyl)aniline.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

N-(1-pyridin-2-ylethylidene)-2-(trifluoromethyl)aniline serves as a ligand in coordination chemistry. Its ability to form stable complexes with metal ions makes it useful in various catalytic processes. The trifluoromethyl group enhances its electronic properties, making it a more reactive ligand compared to similar compounds.

ApplicationDescription
Coordination ChemistryActs as a ligand for transition metals
CatalysisEnhances reaction rates in organic synthesis

Biology

Research indicates that this compound has potential antimicrobial and anticancer properties . Studies have shown that its structural features allow it to interact with biological macromolecules, influencing their activity. This interaction can lead to the modulation of enzyme functions or receptor activities.

Biological ActivityTarget
AntimicrobialBacterial and fungal pathogens
AnticancerCancer cell lines

Medicine

In the field of drug development, this compound is being explored for its potential therapeutic applications. The unique chemical structure may contribute to the development of new drugs targeting specific diseases.

Potential UsesDescription
Drug DevelopmentInvestigated for new therapeutic agents
Disease TreatmentTargeting specific molecular pathways

Materials Science

This compound is also utilized in the synthesis of advanced materials. Its properties allow it to function as an intermediate in organic synthesis, leading to the development of novel materials with desired characteristics.

Material TypeApplication
PolymersUsed in creating high-performance polymers
CoatingsEnhances properties of surface coatings

Case Studies

  • Anticancer Activity Study
    • A study published in a peer-reviewed journal demonstrated that this compound exhibited significant cytotoxic effects on various cancer cell lines, suggesting its potential as an anticancer agent.
  • Coordination Complexes
    • Research involving this compound as a ligand showed that it formed stable complexes with palladium and platinum, which were effective catalysts in cross-coupling reactions, improving yields compared to traditional ligands.

Mechanism of Action

The mechanism of action of N-(1-pyridin-2-ylethylidene)-2-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Bioactivity

The ortho-substituted trifluoromethylaniline derivatives exhibit distinct advantages over meta- or para-substituted analogs. Evidence highlights that 2-(trifluoromethyl)aniline derivatives (ortho-substituted) display higher biological activity and lower cytotoxicity compared to their 3-(trifluoromethyl)aniline counterparts. For example:

  • N-(1,1-Difluoropropan-2-ylidene)-2-(trifluoromethyl)aniline (): Synthesized via condensation of 1,1-difluoroacetone and 2-(trifluoromethyl)aniline, this derivative shows moderate yield (40%) but is less active than the pyridin-2-ylethylidene analog.
  • 3-Fluoro-N-[phenyl(pyridin-2-yl)methyl]aniline (): This compound shares a pyridine-aniline scaffold but lacks the -CF₃ group, resulting in reduced electron-withdrawing effects and lower activity in cytotoxicity assays.

Table 1: Substituent Impact on Activity

Compound Substituent Position Bioactivity (IC₅₀, μM) Cytotoxicity (CC₅₀, μM) Reference
N-(1-Pyridin-2-ylethylidene)-2-CF₃-aniline Ortho 0.45 ± 0.02 >100
N-(3-CF₃-aniline) derivative Meta 12.3 ± 1.5 35.2 ± 2.1
N-(4-Fluorobenzyl)-2-CF₃-aniline Ortho 1.2 ± 0.1 >100
Physicochemical Properties

The trifluoromethyl group and pyridine ring confer unique properties:

  • Lipophilicity : The -CF₃ group increases logP values, enhancing membrane permeability.
  • Thermal Stability: Pyridine derivatives generally exhibit higher thermal stability than non-aromatic analogs (e.g., N-[2-(tetrahydro-2H-pyran-3-yl)ethyl]propan-2-amine in ).

Table 3: Key Physicochemical Data

Compound Molecular Weight (g/mol) logP Melting Point (°C) Reference
N-(1-Pyridin-2-ylethylidene)-2-CF₃-aniline 295.24 3.1 120–122
N-(4-Fluorobenzyl)-2-CF₃-aniline 269.24 2.8 Oil
N-[1-(5-methylthiophen-2-yl)ethyl]-3-CF₃-aniline 285.33 3.5 85–87
Structure-Activity Relationship (SAR)
  • Pyridine vs. Thiophene : Pyridine-containing derivatives (e.g., target compound) show superior activity to thiophene analogs () due to enhanced π-π stacking with biological targets.
  • Ortho Effect : The ortho-CF₃ group reduces basicity, minimizing off-target interactions while maintaining potency ().

Biological Activity

N-(1-pyridin-2-ylethylidene)-2-(trifluoromethyl)aniline is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores the synthesis, biological evaluations, and mechanisms of action of this compound, along with relevant case studies and data tables.

Chemical Structure and Synthesis

This compound is characterized by a pyridine ring and a trifluoromethyl group, which contribute to its unique chemical properties. The synthesis typically involves a condensation reaction between 2-(trifluoromethyl)aniline and 2-acetylpyridine, often facilitated by an acid or base catalyst under controlled conditions. The reaction can be represented as follows:

2 trifluoromethyl aniline+2 acetylpyridineN 1 pyridin 2 ylethylidene 2 trifluoromethyl aniline\text{2 trifluoromethyl aniline}+\text{2 acetylpyridine}\rightarrow \text{N 1 pyridin 2 ylethylidene 2 trifluoromethyl aniline}

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity . In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell membranes, leading to cell lysis.

Anticancer Activity

The anticancer potential of this compound has been evaluated against various human cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer). The results indicate that this compound induces apoptosis in cancer cells through the following mechanisms:

  • Inhibition of Tubulin Polymerization : Similar to known anticancer agents like colchicine, this compound disrupts microtubule formation, leading to cell cycle arrest in the G2/M phase.
  • Induction of Reactive Oxygen Species (ROS) : Increased ROS levels have been observed, contributing to oxidative stress and subsequent apoptosis in cancer cells.

The IC50 values for various cancer cell lines are summarized in Table 1.

Cell LineIC50 (µM)
HeLa4.5
MCF-73.8
A5495.1

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Metal Ion Coordination : The nitrogen atoms in the pyridine ring can coordinate with metal ions, forming stable complexes that enhance catalytic activities.
  • Enzyme Modulation : The compound may bind to various enzymes or receptors, modulating their functions and leading to altered cellular responses.

Study 1: Anticancer Efficacy

A study conducted by researchers evaluated the cytotoxic effects of this compound on a panel of human cancer cell lines using the MTT assay. The findings suggested significant antiproliferative activity, particularly against the MCF-7 cell line, where it exhibited an IC50 value of 3.8 µM. The study concluded that the compound's unique structure contributes to its enhanced biological activity compared to analogs lacking the trifluoromethyl group .

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of this compound against various pathogens. Results indicated that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL. Mechanistic studies revealed that the compound disrupts membrane integrity and inhibits nucleic acid synthesis in bacteria .

Q & A

Q. What are the common synthetic routes for preparing N-(1-pyridin-2-ylethylidene)-2-(trifluoromethyl)aniline derivatives?

The compound can be synthesized via multicomponent reactions involving aryne intermediates or condensation reactions. For example:

  • Three-component aminoselenation : Reacting 2-(trimethylsilyl)phenyl triflate with N-methyl-4-(trifluoromethyl)aniline and phenylselenyl bromide in THF at 65°C yields analogous selenated anilines (28% yield) .
  • Palladium-catalyzed cross-coupling : Similar derivatives are synthesized using Pd(0) catalysts (e.g., tetrakis(triphenylphosphine)palladium) with aryl halides and amines in DMF at 80°C .

Q. Key Considerations :

  • Solvent optimization : THF or DMF is preferred for stability of trifluoromethyl groups.
  • Catalyst loading : ≤5 mol% Pd(0) minimizes side reactions .

Q. How is structural characterization performed for this compound?

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR : Look for imine proton (C=N) signals near δ 8.5–9.0 ppm and aromatic protons in δ 6.5–8.0 ppm. Trifluoromethyl (CF₃) groups split signals due to coupling with fluorine .
  • ¹⁹F NMR : CF₃ groups resonate at δ -60 to -65 ppm .
  • ¹³C NMR : Pyridin-2-yl carbons appear at δ 120–150 ppm, while the imine carbon (C=N) is near δ 160 ppm .

Q. Mass Spectrometry :

  • Exact mass : Calculate using m/z 265–330 range (depending on substituents). High-resolution MS confirms molecular formula .

Advanced Research Questions

Q. How can discrepancies in spectroscopic data (e.g., NMR shifts) be resolved during characterization?

Discrepancies may arise from solvent effects, impurities, or dynamic processes (e.g., tautomerism).

  • Solvent standardization : Use deuterated DMSO or CDCl₃ for consistency .
  • Variable-temperature NMR : Detect tautomerization (e.g., imine-enamine equilibria) by observing signal coalescence at elevated temperatures .
  • Comparative analysis : Cross-reference with structurally similar compounds, such as N-methyl-2-(phenylselanyl)-N-(4-(trifluoromethyl)phenyl)aniline (δ 7.2–8.1 ppm for aromatic protons) .

Q. What strategies optimize reaction yields in palladium-catalyzed syntheses of this compound?

Factors affecting yield :

  • Ligand selection : Bulky ligands (e.g., triphenylphosphine) stabilize Pd intermediates but may reduce turnover.
  • Temperature : Reactions at 80–100°C improve kinetics but risk decomposition of trifluoromethyl groups .
  • Additives : Zn(CN)₂ enhances cyanation efficiency in cross-coupling reactions .

Case Study :
A Pd-catalyzed coupling of 2-bromo-4-(trifluoromethyl)aniline with pyrazine-2-carbonitrile in DMF at 80°C achieved 72% yield after C18 column purification .

Q. How does the trifluoromethyl group influence biological activity in related compounds?

Mechanistic insights :

  • Electron-withdrawing effect : CF₃ groups increase electrophilicity, enhancing binding to targets like GABA receptors (e.g., Broflanilide derivatives) .
  • Metabolic stability : CF₃ reduces oxidative metabolism, prolonging half-life in pesticidal applications .

Q. Comparative Data :

CompoundTargetIC₅₀ (nM)Reference
BroflanilideInsect GABA receptor0.8
Desmethyl-broflanilideInsect GABA receptor1.2

Q. What computational methods are used to model interactions between this compound and biological targets?

  • Docking studies : AutoDock Vina or Schrödinger Suite predicts binding modes to tubulin or GABA receptors .
  • MD simulations : GROMACS assesses stability of ligand-receptor complexes over 100-ns trajectories .
  • QSAR : Correlate substituent electronegativity (e.g., CF₃ vs. NO₂) with pesticidal activity .

Q. How can crystallization challenges for X-ray diffraction analysis be addressed?

  • Solvent screening : Use mixed solvents (e.g., EtOAc/hexane) to improve crystal growth .
  • SHELXL refinement : Apply TWIN/BASF commands for twinned crystals .
  • Low-temperature data collection : Mitrate disorder in CF₃ groups by cooling to 100 K .

Q. What are the implications of contradictory bioactivity data in pesticidal vs. antitumor applications?

  • Target selectivity : CF₃-aniline derivatives bind tubulin in plants (herbicidal) but not human cancer cells due to divergent tubulin isoforms .
  • Dose dependency : Antiproliferative effects may emerge at µM concentrations, while pesticidal activity occurs at nM levels .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-pyridin-2-ylethylidene)-2-(trifluoromethyl)aniline
Reactant of Route 2
Reactant of Route 2
N-(1-pyridin-2-ylethylidene)-2-(trifluoromethyl)aniline

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